molecular formula C13H21NO B13257134 [(3,5-Dimethylphenyl)methyl](3-methoxypropyl)amine

[(3,5-Dimethylphenyl)methyl](3-methoxypropyl)amine

Cat. No.: B13257134
M. Wt: 207.31 g/mol
InChI Key: HOGNHYVTEIWWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C₁₃H₂₁NO It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions, and the amine group is attached to a 3-methoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)methylamine typically involves the reaction of 3,5-dimethylbenzyl chloride with 3-methoxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (3,5-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

(3,5-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)methylamine
  • (3,5-Dimethylphenyl)methylamine

Uniqueness

(3,5-Dimethylphenyl)methylamine is unique due to the presence of both the 3,5-dimethylphenyl and 3-methoxypropyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity, binding affinity, and overall behavior in various applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(3,5-dimethylphenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C13H21NO/c1-11-7-12(2)9-13(8-11)10-14-5-4-6-15-3/h7-9,14H,4-6,10H2,1-3H3

InChI Key

HOGNHYVTEIWWGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CNCCCOC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.